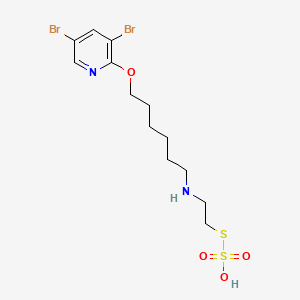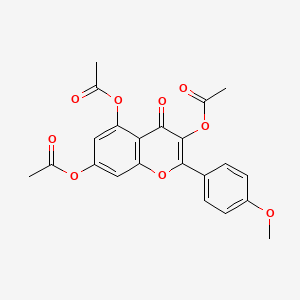
2-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-3,5,7-triyl triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a methoxyphenyl group and multiple acetate groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent recovery and recycling are also important aspects of the industrial process to reduce environmental impact.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted chromenes, quinones, and reduced chromene derivatives. These products can have different biological activities and applications.
科学研究应用
2-(4-Methoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate involves its interaction with various molecular targets. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, while the chromene core can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)-4H-chromen-4-one: Lacks the acetate groups, resulting in different chemical properties.
4H-Chromen-4-one: The simplest chromene, used as a reference compound in many studies.
2-Phenyl-4H-chromen-4-one: Similar structure but without the methoxy group, leading to different biological activities.
Uniqueness
2-(4-Methoxyphenyl)-4-oxo-4H-chromene-3,5,7-triyl triacetate is unique due to the presence of multiple acetate groups, which enhance its solubility and reactivity. The methoxyphenyl group also contributes to its distinct biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
38681-32-2 |
|---|---|
分子式 |
C22H18O9 |
分子量 |
426.4 g/mol |
IUPAC 名称 |
[3,5-diacetyloxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C22H18O9/c1-11(23)28-16-9-17(29-12(2)24)19-18(10-16)31-21(22(20(19)26)30-13(3)25)14-5-7-15(27-4)8-6-14/h5-10H,1-4H3 |
InChI 键 |
BDXSHQKAWYRHAI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


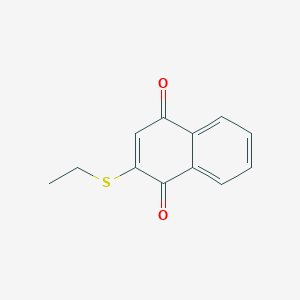
![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)
![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)

![1-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14671417.png)
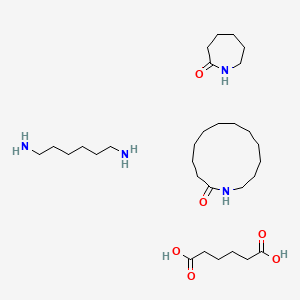
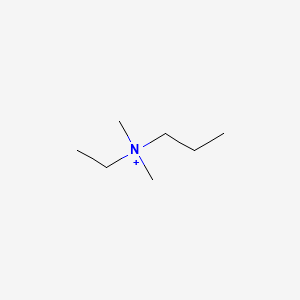
![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
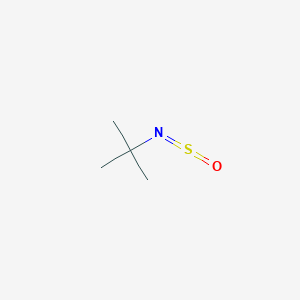
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)

